![molecular formula C13H18ClFN2O B2694213 [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride CAS No. 1286274-11-0](/img/structure/B2694213.png)
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride
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Overview
Description
“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the molecular formula C13H17FN2O・HCl . It has a molecular weight of 272.75 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a fluorophenyl group and a methanone group . The hydrochloride indicates that there is a chloride ion associated with the molecule .Scientific Research Applications
- Piperidines, including this compound, serve as essential building blocks in drug design. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing pharmaceutical agents .
- Muscarinic Receptor Antagonists : The compound may serve as a reactant for synthesizing muscarinic receptor antagonists .
- Antimalarial Agents : Structurally simple 1,4-disubstituted piperidines have been evaluated for antimalarial activity .
- ALK and ROS1 Dual Inhibitors : A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Medicinal Chemistry and Drug Design
Specific Applications
Safety And Hazards
According to the safety data sheet, if inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZGPIDIBFSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride |
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